molecular formula C7H9N3O B177657 2-Aminobenzamide oxime CAS No. 16348-49-5

2-Aminobenzamide oxime

Cat. No. B177657
CAS RN: 16348-49-5
M. Wt: 151.17 g/mol
InChI Key: CFZHYRNQLHEHJS-UHFFFAOYSA-N
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Description

2-Aminobenzamide oxime is a compound with the molecular formula C7H9N3O . It is a type of oxime, a class of compounds that are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies .


Synthesis Analysis

Oximes, including 2-Aminobenzamide oxime, are frequently synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzamide oxime includes dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . The InChI representation of the molecule is InChI=1S/C7H9N3O/c8-6-4-2-1-3-5 (6)7 (9)10-11/h1-4,11H,8H2, (H2,9,10) .


Chemical Reactions Analysis

Oximes have unique reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Aminobenzamide oxime is 151.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 151.074561919 g/mol .

Future Directions

Oximes, including 2-Aminobenzamide oxime, have potential for diverse applications . Their unique properties make them strong candidates for divergent reactivity, and developments in oxime reactivity have enabled new transformations .

properties

IUPAC Name

2-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHYRNQLHEHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936828
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzamide oxime

CAS RN

16348-49-5
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the possible products obtained during the cyclization of 2-aminobenzamide oxime derivatives?

A1: The cyclization of 2-aminobenzamide oxime derivatives can lead to different heterocyclic compounds depending on the reaction conditions, particularly the pH of the medium [, ]. Possible products include:

    Q2: Can you provide an example of a specific reaction where the pH influences the cyclization outcome of a 2-aminobenzamide oxime derivative?

    A2: While the provided abstracts don't detail specific reaction conditions, the research indicates that the cyclization of a monoacyl 2-aminobenzamide oxime can result in different products depending on the pH []. For instance, under acidic conditions, the reaction might favor the formation of the 2-aminobenzimidazole ring. Conversely, under basic conditions, the reaction might preferentially yield the 4-amino-2-phenylquinazoline 3-oxide. The exact experimental conditions and substituents on the 2-aminobenzamide oxime derivative will ultimately dictate the product distribution.

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